molecular formula C11H14ClNO2 B13584863 4-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride

4-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride

Cat. No.: B13584863
M. Wt: 227.69 g/mol
InChI Key: REEAJALBDAUCDB-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclopropyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is known for its unique structure, which includes a cyclopropyl group attached to a benzoic acid moiety. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Aminomethyl)cyclopropyl]benzoic acid hydrochloride typically involves the reaction of 4-cyanobenzoic acid with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 4-[1-(Aminomethyl)cyclopropyl]benzoic acid hydrochloride may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Aminomethyl)cyclopropyl]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-[1-(Aminomethyl)cyclopropyl]benzoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and effects on various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(Aminomethyl)cyclopropyl]benzoic acid
  • 4-[1-(Aminomethyl)cyclopropyl]benzoic acid methyl ester
  • 4-[1-(Aminomethyl)cyclopropyl]benzoic acid ethyl ester

Uniqueness

4-[1-(Aminomethyl)cyclopropyl]benzoic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications where these properties are advantageous.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclopropyl]benzoic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14;/h1-4H,5-7,12H2,(H,13,14);1H

InChI Key

REEAJALBDAUCDB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

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